molecular formula C6H14N2 B1328793 1,1-Cyclobutanedimethanamine CAS No. 38932-71-7

1,1-Cyclobutanedimethanamine

Cat. No.: B1328793
CAS No.: 38932-71-7
M. Wt: 114.19 g/mol
InChI Key: ZBLACDIKXKCJGF-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedimethanamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkaloid Research

1,1-Cyclobutanedimethanamine, as part of the cyclobutane family, has been studied in the context of cyclobutane-containing alkaloids. These compounds, found in both terrestrial and marine species, exhibit a variety of biological activities, including antimicrobial, antibacterial, and anticancer effects. Research has focused on their structures, origins, biosynthesis, photodimerization, and biological activities, highlighting the potential of cyclobutane alkaloids in drug discovery (Dembitsky, 2007), (Sergeiko et al., 2008).

Medicinal Chemistry

Cyclobutanes, including this compound, are increasingly utilized in medicinal chemistry due to their unique structural characteristics. These include a puckered structure, longer C-C bond lengths, and chemical inertness despite being a highly strained carbocycle. Their use in drug candidates has been for purposes such as improving metabolic stability, directing pharmacophore groups, and inducing conformational restriction, demonstrating the versatility of cyclobutanes in drug design (van der Kolk et al., 2022).

Anticancer Drug Research

In the field of anticancer drug research, this compound derivatives have been studied. For instance, the compound has been used in the synthesis of platinum complexes that show promising antitumor activity. These complexes, like carboplatin, which contains a cyclobutane-1,1-dicarboxylic acid ligand, have been characterized through various spectroscopic methods, demonstrating their potential in cancer treatment (Frey et al., 1993), (Bitha et al., 1989).

Molecular Structure Studies

Research has also delved into the molecular structure and dynamics of cyclobutane derivatives. For example, studies on 1,1-Cyclobutanedicarboxylic acid have revealed insights into the electron density distribution and ring conformation, contributing to adeeper understanding of the structural properties of cyclobutane compounds. This information is crucial for designing new molecules with specific properties for various applications, such as pharmaceuticals (Soltzberg & Margulis, 1971).

Catalysis and Synthesis

Cyclobutanes have been explored in catalysis and synthetic chemistry. For example, a study demonstrates the synthesis of functionalized cyclobutenes via multicomponent thermal [2 + 2] cycloaddition reactions, showcasing the potential of cyclobutane derivatives in creating complex molecules (Sheldrake et al., 2005). Additionally, cobalt-catalyzed reactions involving cyclobutanes have been investigated, highlighting their use in creating chiral molecules from simple precursors (Pagar & RajanBabu, 2018).

Biocompatibility and Drug Delivery

The role of cyclobutane derivatives in the development of novel drug delivery systems has been explored. For instance, dendrimers, which are highly branched macromolecules, have shown promise in applications like controlled drug release and tissue targeting. Studies on polyamidoamine dendrimers, which may include cyclobutane units, have provided insights into their biocompatibility and potential for medical applications (Malik et al., 2000).

Optical Resolution and Molecular Studies

Research has also been conducted on the optical resolution and molecular studies of cyclobutane derivatives. The resolution of cyclobutane dimers into optically active forms, for example, provides valuable information for chiral synthesis and the development of enantioselective reactions (Adegawa et al., 1993).

Safety and Hazards

The safety information for 1,1-Cyclobutanedimethanamine indicates that it is a highly flammable liquid and vapor . The compound has been assigned the hazard statement H225 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 1,1-Cyclobutanedimethanamine are not available, the field of chemical synthesis is continuously evolving. New methods for the synthesis of cyclobutane rings have emerged in recent years , and these could potentially be applied to the synthesis of this compound in the future.

Properties

IUPAC Name

[1-(aminomethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-6(5-8)2-1-3-6/h1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQILXWAPILBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308441
Record name 1,1-Cyclobutanedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38932-71-7
Record name 1,1-Cyclobutanedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38932-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclobutanedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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